![molecular formula C12H12N4O3 B2415795 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-16-5](/img/structure/B2415795.png)

3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

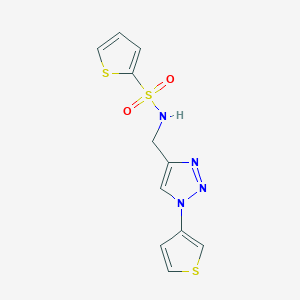

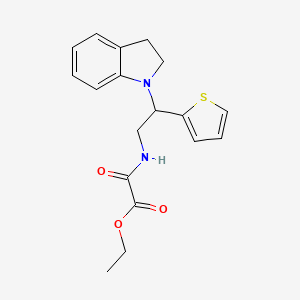

“3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1206969-16-5 . Its molecular weight is 260.25 . The IUPAC name for this compound is 3-[(cyclobutylcarbonyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) . This code provides a standard way to encode the compound’s molecular structure. The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Scientific Research Applications

Synthesis and Chemical Properties

- 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its derivatives are involved in various synthetic processes to produce biologically active heterocyclic compounds. For example, Danagulyan et al. (2012) discussed the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids, leading to the formation of 1,2,4-triazolo[4,3-c]pyrimidines through a cyclization process (Danagulyan, Sahakyan, & Panosyan, 2012). Similarly, Moulin et al. (2006) described a method to synthesize triazolopyridines starting from hydrazinopyridine and carboxylic acids (Moulin, Martinez, & Fehrentz, 2006).

Biological Applications

- The structural motif of this compound is significant in medicinal chemistry due to its potential biological activities. For instance, compounds like triazolopyridines have been studied for their anticancer and antimicrobial properties. Riyadh (2011) explored enaminones as building blocks for synthesizing pyrazoles and triazolopyridines with potential antitumor and antimicrobial activities (Riyadh, 2011).

Photodimerization and Structural Studies

- The photodimerization of triazolopyridines, including derivatives of this compound, has been a subject of interest. Potts et al. (1977) investigated the UV light-induced dimerization of methyl-substituted triazolopyridines (Potts, Brugel, & Dunlap, 1977). Moreover, El-Kurdi et al. (2021) focused on the synthesis and X-ray structural analysis of triazolopyridines, shedding light on their molecular structure (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Advanced Synthesis Techniques

- Modern synthetic techniques have been developed for the efficient production of triazolopyridine derivatives. For example, Vilapara et al. (2015) described a one-pot sequential strategy for generating triazolopyrimidines, which is a step and atom economical method (Vilapara, Butani, Gami, Khunt, & Naliapara, 2015).

Safety and Hazards

properties

IUPAC Name |

3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGMAVASVGAEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)

![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)

![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)

![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)